molecular formula C19H23ClN2O2 B13144623 (9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride

(9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride

Cat. No.: B13144623
M. Wt: 346.8 g/mol
InChI Key: DQKNBGQVUPDNPG-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride is a chemical compound with the molecular formula C18H21ClN2O2. It is a derivative of fluorenylmethyl carbamate and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride typically involves the reaction of fluorenylmethyl chloroformate with methyl(2-(methylamino)ethyl)amine in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorenone derivatives, amines, and substituted carbamates .

Scientific Research Applications

(9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (9H-Fluoren-9-yl)methyl methyl(2-(methylamino)ethyl)carbamate hydrochloride apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This makes it particularly useful in applications where precise inhibition or modification of biochemical pathways is required .

Properties

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-methyl-N-[2-(methylamino)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C19H22N2O2.ClH/c1-20-11-12-21(2)19(22)23-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18;/h3-10,18,20H,11-13H2,1-2H3;1H

InChI Key

DQKNBGQVUPDNPG-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

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